PTB's RARα Binding Affinity (EC50) is Sub-Nanomolar, Significantly Surpassing Its Affinity for RXRα
In a direct, head-to-head comparison using a TR-FRET nuclear receptor binding assay, 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (PTB) demonstrated a strong and selective affinity for RARα (EC50 = 21 nM), which was over 20 times more potent than its affinity for RXRα (EC50 = 454 nM) [1]. This contrasts with the comparator ATRA, which binds RARα with an EC50 of 0.36 nM, and 9-cis RA, which binds RARα with an EC50 of 0.73 nM [1].
| Evidence Dimension | Nuclear receptor binding affinity (EC50) |
|---|---|
| Target Compound Data | RARα EC50 = 21 nM; RXRα EC50 = 454 nM |
| Comparator Or Baseline | ATRA: RARα EC50 = 0.36 nM, RXRα EC50 = 175 nM; 9-cis RA: RARα EC50 = 0.73 nM, RXRα EC50 = 35 nM |
| Quantified Difference | PTB's RARα affinity is 21.6-fold higher than its RXRα affinity (454 nM / 21 nM). PTB is 58-fold less potent on RARα than ATRA, but is a selective dual agonist with no PPAR binding. |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) nuclear receptor binding assay, using recombinant human RARα and RXRα. |
Why This Matters
This quantification establishes PTB's unique binding signature—a defined ratio of RARα to RXRα affinity that is functionally orthogonal to classical retinoids—enabling researchers to precisely titrate dual-pathway activation in mechanistic studies.
- [1] Koshiishi, C., Kanazawa, T., Vangrevelinghe, E., Honda, T., & Hatakeyama, S. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon, 5(11), e02849. View Source
